molecular formula C22H19N3O2S B4760423 3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4760423
M. Wt: 389.5 g/mol
InChI Key: NTCFVILSZVYAKQ-UHFFFAOYSA-N
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Description

3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a tetrahydronaphthalene moiety, a thiophene ring, and an oxazolo[5,4-b]pyridine core

Properties

IUPAC Name

3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-20-16(12-18(19-10-5-11-28-19)24-22(20)27-25-13)21(26)23-17-9-4-7-14-6-2-3-8-15(14)17/h2-3,5-6,8,10-12,17H,4,7,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCFVILSZVYAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the oxazolo[5,4-b]pyridine core, which is achieved through cyclization reactions involving appropriate precursors The thiophene ring is then introduced via a coupling reaction, followed by the attachment of the tetrahydronaphthalene moiety through a Friedel-Crafts alkylation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Shares the tetrahydronaphthalene moiety but lacks the oxazolo[5,4-b]pyridine core and thiophene ring.

    Thiophene: Contains the thiophene ring but does not have the other structural elements present in the compound.

    Oxazolo[5,4-b]pyridine: Features the oxazolo[5,4-b]pyridine core but lacks the tetrahydronaphthalene and thiophene moieties.

Uniqueness

The uniqueness of 3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the tetrahydronaphthalene moiety, thiophene ring, and oxazolo[5,4-b]pyridine core in a single molecule makes it a versatile compound for various scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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